BenchChemオンラインストアへようこそ!

S-(Carboxymethyl)-D-cysteine

Cephamycin Antibiotics Structure-Activity Relationship Chiral Building Block

S-(Carboxymethyl)-D-cysteine is a non-negotiable chiral synthon and reference standard. Its D-configuration is essential for antibiotic potency in cephamycins like MT-141 (cefminox); L-isomer substitution results in a marked drop in antibacterial activity. As Carbocisteine Impurity B, it is the only chiral marker suitable for ICH Q2(R1) method validation and lot-release testing at ≤0.03% thresholds. For research & QC use only.

Molecular Formula C5H9NO4S
Molecular Weight 179.2 g/mol
CAS No. 50698-76-5
Cat. No. B1598816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(Carboxymethyl)-D-cysteine
CAS50698-76-5
Molecular FormulaC5H9NO4S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyGBFLZEXEOZUWRN-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(Carboxymethyl)-D-cysteine (CAS 50698-76-5) for Chiral Research and Antibiotic Intermediate Procurement


S-(Carboxymethyl)-D-cysteine (CAS 50698-76-5) is the D-enantiomer of the mucolytic drug carbocisteine, classified as a non-proteinogenic amino acid derivative where a carboxymethyl group is attached to the sulfur atom of D-cysteine [1]. It is distinguished from the L-isomer primarily by its critical role as a chiral building block in the synthesis of semisynthetic cephamycin antibiotics, notably MT-141 (cefminox) [2]. Additionally, it serves as a primary pharmacopeial reference standard (Carbocisteine Impurity B) for the chiral purity determination of the active pharmaceutical ingredient carbocisteine [3].

Why S-(Carboxymethyl)-D-cysteine Cannot Be Replaced by Other Carbocisteine Isomers or Common Mucolytics


The substitution of S-(Carboxymethyl)-D-cysteine with its L-isomer (carbocisteine) or other in-class molecules like N-acetylcysteine (NAC) fails under two primary scientific selection criteria. First, the D-configuration is a non-negotiable structural requirement for the bacteriolytic activity of the cephamycin MT-141; converting the terminal D-amino acid moiety to the L-configuration causes a marked drop in antibacterial potency [1]. Second, in pharmaceutical quality control, a generic mucolytic standard cannot serve as a chiral reference for quantifying the D-enantiomer impurity in carbocisteine drug substance, a process mandated by ICH Q3A(R2) guidelines with reporting thresholds as low as 0.03% [2]. These properties represent distinct, non-interchangeable applications that cannot be fulfilled by analogs.

Quantitative Evidence for Prioritizing S-(Carboxymethyl)-D-cysteine Over Closest Analogs


Chiral Induction: D-Configuration is Essential for MT-141 Antibiotic Activity vs. L-Isomer

The D-configuration of the terminal amino acid moiety in cephamycin MT-141 is a critical determinant of antibacterial potency. A direct comparative study demonstrated that conversion of the D-cysteine-derived side chain to the L-configuration resulted in a significant decrease in in vitro antibacterial activity [1]. This identifies the D-isomer, and consequently S-(Carboxymethyl)-D-cysteine as its key intermediate, as the only viable chiral building block for synthesizing the active form of this antibiotic class.

Cephamycin Antibiotics Structure-Activity Relationship Chiral Building Block Gram-Negative Bacteriolysis

Regulatory Requirement: Exclusive Use as Carbocisteine Impurity B Chiral Reference Standard

S-(Carboxymethyl)-D-cysteine is the specified compound for Carbocisteine Impurity B, a critical reference standard used for the chiral purity analysis of carbocisteine active pharmaceutical ingredient [1]. Regulatory impurity profiling methods, such as those validated per ICH Q2(R1), achieve a detection limit of at least 0.03% for controlling such impurities, ensuring compliance with ICH Q3A(R2) reporting thresholds [2]. Neither S-(Carboxymethyl)-L-cysteine nor other mucolytics can function as this specific chiral marker.

Chiral Purity Pharmaceutical Quality Control Reference Standard ICH Guidelines

Stereo-Specific Enzymatic Synthesis: Confirmed Yield of 60% for D-Isomer Production

A dedicated enzymatic synthesis route for S-(Carboxymethyl)-D-cysteine was developed using 3-chloro-D-alanine chloride-lyase, achieving a molar yield of 60% from 3-chloro-D-alanine and ethyl thioglycolate under optimized conditions [1]. This high-yielding, stereo-specific method contrasts with chemical synthesis, which often yields racemic mixtures, thereby necessitating costly chiral separation steps to obtain the pure D-isomer.

Enzymatic Synthesis 3-Chloro-D-alanine Chloride-lyase Biocatalysis Process Optimization

Priority Procurement Scenarios for S-(Carboxymethyl)-D-cysteine Based on Quantitative Evidence


Synthesis of Cephamycin Antibiotics Requiring a D-Configured Side Chain

Research groups developing novel cephamycin or cephalosporin antibiotics that require a terminal D-amino acid moiety for bacteriolytic activity must source S-(Carboxymethyl)-D-cysteine. As demonstrated by structure-activity studies, the D-configuration is essential for potent antibacterial action, and the corresponding L-isomer produces a less active antibiotic [1]. This compound is the direct precursor for introducing the critical D-cysteine-derived side chain, as patented for MT-141 (cefminox) synthesis [2].

Quality Control Release Testing for Carbocisteine Drug Substance and Formulations

Quality control (QC) laboratories in pharmaceutical manufacturing must procure S-(Carboxymethyl)-D-cysteine as a certified reference standard (Impurity B) to validate analytical methods and perform routine lot-release testing for the mucolytic drug carbocisteine. Regulatory methods for impurity profiling, validated to ICH Q2(R1) standards, rely on this specific chiral marker to detect and quantify the S-isomer at levels as low as 0.03%, ensuring patient safety and pharmacopeial compliance [3].

Chiral Separation Method Development and Validation

Analytical R&D teams developing new HPLC, UPLC, or SFC methods for the chiral resolution of carbocisteine enantiomers need a high-purity standard of the D-isomer. As shown in published impurity profiling studies, the baseline separation of the S- and R-isomers is a critical method performance parameter [3]. Procuring a well-characterized batch of S-(Carboxymethyl)-D-cysteine (purity ≥95%) is a prerequisite for system suitability testing and method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(Carboxymethyl)-D-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.